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molecular formula C5H7N3O2 B042888 ethyl 1H-1,2,3-triazole-4-carboxylate CAS No. 40594-98-7

ethyl 1H-1,2,3-triazole-4-carboxylate

Cat. No. B042888
M. Wt: 141.13 g/mol
InChI Key: BMGCDMZWMQQHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658635B2

Procedure details

A mixture of ethyl 2-propynoate (4.13 ml) and trimethylsilyl azide (13.5 ml) was heated to 100° C. for 24 h. The cooled mixture was cautiously decomposed with methanol (50 ml) and evaporated in vacuo to give the title compound (5.7 g) as a white solid.
Quantity
4.13 mL
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].C[Si]([N:12]=[N+:13]=[N-:14])(C)C>CO>[N:12]1[NH:13][N:14]=[C:2]([C:1]([O:5][CH2:6][CH3:7])=[O:4])[CH:3]=1

Inputs

Step One
Name
Quantity
4.13 mL
Type
reactant
Smiles
C(C#C)(=O)OCC
Name
Quantity
13.5 mL
Type
reactant
Smiles
C[Si](C)(C)N=[N+]=[N-]
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N=1NN=C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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